molecular formula C14H13BrO2 B1290137 (3-Bromophenyl)(4-methoxyphenyl)methanol CAS No. 37832-37-4

(3-Bromophenyl)(4-methoxyphenyl)methanol

Cat. No.: B1290137
CAS No.: 37832-37-4
M. Wt: 293.15 g/mol
InChI Key: GWEKPQSXQGUPRS-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-methoxyphenyl)methanol is a brominated and methoxylated diarylmethanol. This compound is of interest due to its unique structural features, which include a bromine atom and a methoxy group attached to aromatic rings. These functional groups impart specific chemical properties and reactivity to the compound, making it valuable in various scientific research and industrial applications.

Mechanism of Action

Target of Action

The primary target of (3-Bromophenyl)(4-methoxyphenyl)methanol is telomerase reverse transcriptase (hTERT) . hTERT is a major protein involved in various cancer cell proliferation and apoptosis, and it has little or no expression in normal somatic cells . This differential expression and the multiple crucial roles make it a highly attractive target in the diagnosis of cancer .

Mode of Action

The compound shows high inhibitory activity against telomerase . It modulates hTERT, leading to the induction of endoplasmic reticulum stress (ERS) through ER over response (EOR) which activates the expression of hTERT .

Biochemical Pathways

The activation of hTERT by the compound induces ERS, which is believed to be intricately associated with oxidative stress and mitochondrial dysfunction . This results in apoptotic cell death, thereby modulating the expression of downstream signaling molecules including CHOP (CAAT/enhancer-binding protein homologous protein) and the mitochondrion pathway of apoptosis .

Pharmacokinetics

The compound has shown high antiproliferative capacity on smmc-7721 cells with an ic50 value of 88nm, and no obvious toxic effect on human normal hepatocyte cells with an ic50 value of 10μm . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The compound significantly inhibits tumor growth in xenograft tumor models . The inhibition of SMMC-7721 cell proliferation by the compound results in apoptotic cell death .

Action Environment

The compound’s effectiveness in both in vitro and in vivo studies suggests that it may be stable and effective under a variety of conditions .

Biochemical Analysis

Biochemical Properties

(3-Bromophenyl)(4-methoxyphenyl)methanol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to exhibit inhibitory activity against telomerase, an enzyme that adds nucleotide sequences to the ends of chromosomes, thereby playing a crucial role in cellular aging and cancer . Additionally, this compound interacts with various biomolecules, including proteins involved in cell signaling pathways and gene expression regulation. The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound has demonstrated antiproliferative capacity on SMMC-7721 cells, a type of liver cancer cell line, with an IC50 value of 88 nM . This indicates its potential as an anticancer agent. Furthermore, it has been shown to have no obvious toxic effect on human normal hepatocyte cells at a concentration of 10 μM .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, this compound has been found to modulate the expression of hTERT (human telomerase reverse transcriptase) by inducing endoplasmic reticulum stress (ERS) and activating the expression of downstream signaling molecules, including CHOP (CAAT/enhancer-binding protein homologous protein) . These interactions lead to apoptotic cell death and inhibition of cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained antiproliferative effects on cancer cells, with minimal impact on normal cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit tumor growth significantly in xenograft tumor models . At higher doses, potential toxic or adverse effects may be observed, including alterations in liver and kidney function . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The presence of bromine and methoxy groups in its structure influences its metabolic fate, leading to the formation of metabolites that may exhibit different biological activities. The compound’s metabolism can affect metabolic flux and metabolite levels, impacting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the endoplasmic reticulum, mitochondria, or nucleus can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanol typically involves multi-step procedures. One common method includes the bromination of vanillin, followed by oxidation and esterification to yield a bromo-hydroxy-methoxy-benzoic acid methyl ester. This intermediate can then undergo further reactions to form the desired diarylmethanol.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. similar compounds are often produced using large-scale organic synthesis techniques, which may include bromination, esterification, and coupling reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(4-methoxyphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

(3-Bromophenyl)(4-methoxyphenyl)methanol has diverse applications in scientific research:

    Chemistry: It is used in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals.

    Biology: The compound’s structural features make it a valuable intermediate in the synthesis of biologically active molecules.

    Medicine: It is used in the development of drug candidates due to its potential pharmacological properties.

    Industry: The compound is employed in materials science and organic chemistry studies for its unique reactivity and functional group compatibility.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)(3-methoxyphenyl)methanol: Similar in structure but with different positions of the bromine and methoxy groups.

    (4-Methoxyphenyl)diphenylmethanol: Lacks the bromine atom but has similar methoxy and hydroxyl functionalities.

Uniqueness

(3-Bromophenyl)(4-methoxyphenyl)methanol is unique due to the specific positioning of the bromine and methoxy groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research, where precise functional group placement is crucial for desired reactivity and biological activity.

Properties

IUPAC Name

(3-bromophenyl)-(4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEKPQSXQGUPRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred −78° solution of m-dibromobenzene (70.9 g, 0.3 mol) in 200 mL of dry THF under Ar was added 117 mL of 2.56 M n-BuLi (0.3 mol) in hexane over 10 min. After 30 min, p-methoxybenzaldehyde (27.2 g, 0.02 mol) in 50 mL of THF was added over 20 min. The solution was stirred for 1 hr at −78° (complete by tlc) prior to quenching with saturated aq. NH4Cl. After warming to 20°, the reaction was diluted 2 fold with EtOAc prior to washing with H2O followed by brine. After drying over Na2SO4 and concentration using a rotary evaporator, 103 g of 3-bromo-4′-methoxybenzhydrol was obtained as a yellow oil that was carried forward without further purification.
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200 mL
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27.2 g
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50 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.